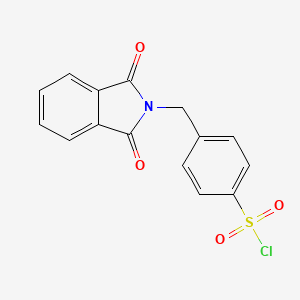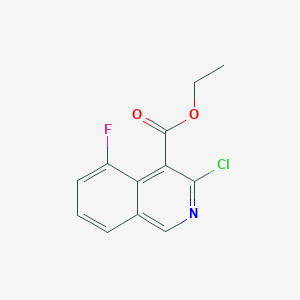
Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C12H9ClFNO2 and a molecular weight of 253.65 g/mol . This compound is known for its unique structure, which includes a chloro and fluoro substituent on the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced via halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), while fluorination can be done using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can replace the chloro group with an amine or thiol.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the isoquinoline ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-chloro-5-bromoisoquinoline-4-carboxylate: This compound has a bromo substituent instead of a fluoro group, which may alter its reactivity and biological activity.
Ethyl 3-chloro-5-methylisoquinoline-4-carboxylate: The presence of a methyl group instead of a fluoro group can affect the compound’s steric and electronic properties.
Ethyl 3-chloro-5-nitroisoquinoline-4-carboxylate:
This compound stands out due to its unique combination of chloro and fluoro substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H9ClFNO2 |
|---|---|
Molekulargewicht |
253.65 g/mol |
IUPAC-Name |
ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)10-9-7(6-15-11(10)13)4-3-5-8(9)14/h3-6H,2H2,1H3 |
InChI-Schlüssel |
XXMNRCUABHXHGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(=CN=C1Cl)C=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






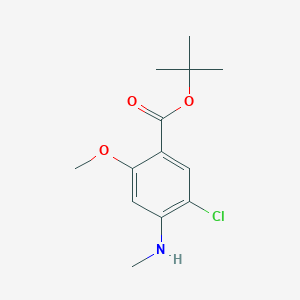
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
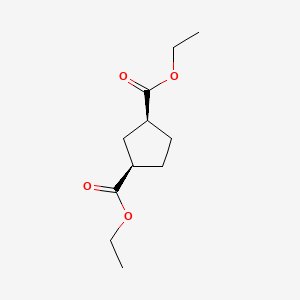
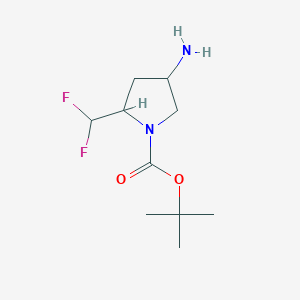
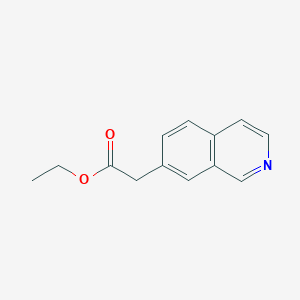
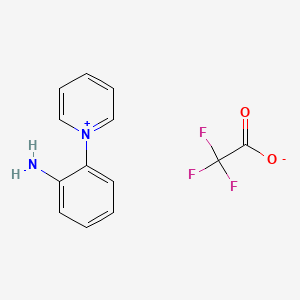
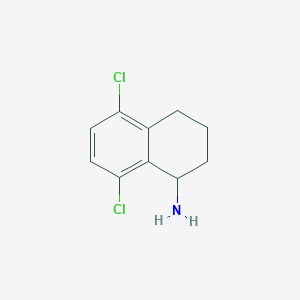
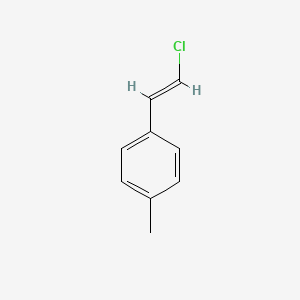
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)
